N-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-9-12(2)15(10-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-14(16)19/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINQTSKBLIVUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C18H17FN4O
- Molecular Weight : 324.4 g/mol
- CAS Number : 1040644-79-8
Synthesis
The synthesis of this triazole derivative typically involves the reaction of appropriate phenyl derivatives with azides and alkynes through click chemistry methods. This approach not only provides a high yield but also ensures the formation of stable compounds suitable for biological testing.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Case Study : A related study highlighted that triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activities against various pathogens.
- Findings : Certain synthesized triazoles showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Recent studies have suggested that some triazole derivatives can cross the blood-brain barrier and exhibit neuroprotective effects.
- Mechanism : These compounds may exert anti-inflammatory effects by inhibiting pathways such as NF-κB and reducing reactive oxygen species (ROS) production . This suggests potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| 2-Fluorophenyl | Enhances anticancer potency |
| 5-Methyl group | Improves solubility and bioavailability |
| Dimethylphenyl moiety | Increases binding affinity to target enzymes |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:
- Anticancer Activity : Research indicates that triazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, compounds similar to N-(2,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results with low IC50 values against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings can enhance potency against cancer cells .
- Antimicrobial Properties : Triazole compounds are known for their antifungal and antibacterial properties. The introduction of different substituents on the triazole ring can significantly affect the antimicrobial activity. Compounds with specific substitutions have demonstrated effectiveness against resistant strains of bacteria and fungi .
Synthetic Strategies
The synthesis of this compound typically involves several key steps:
- Click Chemistry : The "click" reaction between azides and alkynes is a prevalent method for synthesizing triazole compounds. This approach allows for the efficient formation of the triazole ring under mild conditions, making it suitable for large-scale production .
- Functionalization Techniques : Various functionalization methods are employed to introduce specific substituents on the triazole scaffold. These modifications can enhance the compound's biological activity and selectivity for target proteins .
Therapeutic Potential
The therapeutic potential of this compound spans multiple areas:
Cancer Treatment
The ability of this compound to inhibit tubulin polymerization positions it as a potential anticancer agent. Studies have shown that similar triazole derivatives can effectively disrupt mitotic processes in cancer cells .
Antifungal and Antibacterial Applications
Triazoles are widely recognized in treating fungal infections due to their mechanism of action against fungal cell membranes. The compound's structure suggests it may enhance efficacy against resistant fungal strains .
Neurological Disorders
Emerging research indicates that certain triazole derivatives may have neuroprotective effects and could be explored for treating neurological disorders such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives similar to this compound:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂SO₄) | Reflux, 6–8 h | 1-(2-fluorophenyl)-5-methyl-1H-triazole-4-carboxylic acid | 70–75% |
| Basic hydrolysis (NaOH, KOH) | Aqueous ethanol, 80°C, 4 h | Sodium/potassium carboxylate salts | 80–85% |
Hydrolysis is critical for generating bioactive metabolites or intermediates for further derivatization .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 2-fluorophenyl group participates in NAS reactions, enabling functionalization at the ortho-position:
Fluorine’s electronegativity enhances the ring’s susceptibility to nucleophilic attack .
Cross-Coupling Reactions
The triazole core and aryl groups enable participation in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Substrate : Brominated triazole-carboxamide derivatives.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h.
-
Example : Introduction of aryl/heteroaryl groups at the 5-methyl position (yield: 50–70%) .
Buchwald-Hartwig Amination
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Substrate : Chloro- or bromo-triazole derivatives.
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in dipolar cycloadditions with strained alkynes or nitriles:
Biological Interactions
While not a reaction per se, the compound’s interactions with biological targets involve:
-
Hydrogen bonding : Carboxamide NH and carbonyl groups bind enzyme active sites (e.g., kinases).
-
Hydrophobic interactions : 2,5-Dimethylphenyl and 5-methyl groups enhance binding to hydrophobic pockets .
Key Mechanistic Insights from Analogous Systems
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Steric Effects : Bulky 2,5-dimethylphenyl substituents slow down electrophilic substitution but enhance regioselectivity in cross-couplings.
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Electronic Effects : The electron-withdrawing fluorine atom directs NAS to the ortho-position.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in CuAAC and NAS reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several other triazole carboxamides documented in the literature. Below is a detailed analysis of its key analogs, focusing on substituent variations and their implications:
Table 1: Structural Comparison of Triazole Carboxamide Derivatives
Key Findings from Structural Comparisons
However, excessive fluorination (e.g., 3×F in ) may reduce solubility due to heightened lipophilicity.
Methyl vs. Chlorine Substituents :
- Methyl groups (e.g., 2,5-dimethylphenyl in the baseline compound) contribute to steric hindrance and metabolic stability. In contrast, chlorine substituents (e.g., in ) introduce polarity and may enhance target affinity but could also increase toxicity risks.
Carboxamide Linker Variations :
- Compounds with oxoethyl-linked aromatic amines (e.g., ) exhibit extended conformational flexibility, which might improve interaction with larger binding sites. However, this flexibility could also reduce selectivity.
Methoxy Modifications :
- Methoxy groups (e.g., in ) improve aqueous solubility compared to methyl or fluorine substituents, making such derivatives more suitable for oral administration.
Q & A
Q. What are the common impurities formed during the synthesis of this compound, and how are they identified and quantified?
- Methodological Answer:
- Impurities: Unreacted azide precursors, regioisomeric triazoles, or hydrolyzed carboxamides.
- Detection: LC-MS (ESI+) identifies masses matching impurities.
- Quantification: HPLC peak integration at 254 nm with reference standards.
Process optimization (e.g., excess alkyne, lower reaction temps) minimizes side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
